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Abstract
Epilactose, a rare disaccharide and an epimer of lactose, is emerging as a promising

functional food ingredient with significant prebiotic potential. This technical guide provides an

in-depth overview of epilactose, focusing on its synthesis, its modulatory effects on the gut

microbiota, and the molecular pathways through which it exerts its beneficial effects.

Quantitative data from key studies are summarized, and detailed experimental protocols are

provided to facilitate further research and development in this area. This document is intended

to serve as a comprehensive resource for researchers, scientists, and drug development

professionals interested in the application of epilactose in functional foods and therapeutics.

Introduction
Epilactose (4-O-β-D-galactopyranosyl-D-mannose) is a disaccharide that is naturally present

in small quantities in heat-treated milk.[1] Unlike its abundant isomer, lactose, epilactose is

indigestible in the upper gastrointestinal tract, allowing it to reach the colon intact where it is

selectively fermented by beneficial gut bacteria.[2][3] This selective fermentation leads to the

production of short-chain fatty acids (SCFAs), primarily butyrate, which is a key energy source

for colonocytes and has a range of health-promoting effects.[2][4][5] Research has

demonstrated that epilactose supplementation can significantly increase the abundance of

beneficial bacteria such as Bifidobacterium and Lactobacillus and stimulate the production of

butyrate, a key metabolite for gut health.[2][6]
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Enzymatic Synthesis of Epilactose
The primary method for producing epilactose on a larger scale is through the enzymatic

epimerization of lactose using the enzyme cellobiose 2-epimerase.[1][7][8]

Experimental Protocol: Enzymatic Synthesis and
Purification of Epilactose
This protocol describes a common method for the synthesis and purification of epilactose from

lactose using cellobiose 2-epimerase.[7][8]

Materials:

Lactose solution (e.g., 70 mg/mL)

Recombinant cellobiose 2-epimerase (e.g., from Ruminococcus albus or Caldicellulosiruptor

saccharolyticus)[1][7]

β-galactosidase

Yeast (e.g., Saccharomyces cerevisiae)

Na-form cation exchange resin for column chromatography

Reaction buffer (pH optimized for the specific cellobiose 2-epimerase, typically around pH

7.5)[1]

Procedure:

Enzymatic Conversion:

Dissolve lactose in the reaction buffer to the desired concentration.

Add cellobiose 2-epimerase to the lactose solution. The enzyme concentration and

reaction time will depend on the specific activity of the enzyme preparation (e.g., 40 U/mL

for 15 minutes to achieve equilibrium).[8]

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-80°C).[1]
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Purification:

Lactose Removal (Crystallization): Cool the reaction mixture to induce crystallization of

unreacted lactose. Remove the lactose crystals by filtration or centrifugation.[7]

Hydrolysis of Remaining Lactose: Treat the supernatant with β-galactosidase to hydrolyze

any remaining lactose into glucose and galactose.[7]

Monosaccharide Removal: Use yeast fermentation to consume the glucose and galactose.

[7]

Chromatographic Purification: Apply the resulting solution to a Na-form cation exchange

resin column to separate epilactose from other components.[7]

Elute epilactose and collect the purified fractions.

Analyze the purity of the collected epilactose using techniques such as HPLC. A purity of

over 90% can be achieved with this method.[7]

Prebiotic Effects of Epilactose: Quantitative Data
In vitro and in vivo studies have demonstrated the significant prebiotic effects of epilactose.

The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Fermentation of Epilactose by Human
Fecal Microbiota
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Parameter
Control
(Blank)

Epilactose Lactulose Raffinose Citation

Butyrate

Production

(fold increase

vs. Blank)

-
70 (DM), 29

(DV)

Lower than

Epilactose

Lower than

Epilactose
[2][4][5]

Total SCFA +

Lactate

Production

(mM at 48h,

DM donor)

~26 ~222 ~92 ~92 [2]

Total SCFA +

Lactate

Production

(mM at 48h,

DV donor)

~12 ~183 ~57 ~79 [2]

DM: Donor

on a

Mediterranea

n diet; DV:

Donor on a

Vegan diet.

Table 2: In Vivo Effects of Epilactose Supplementation in
Wistar-ST Rats
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Parameter Control Diet
Epilactose Diet
(4.5%)

Fructooligosac
charide Diet
(4.5%)

Citation

Cecal Content

pH
Higher Lower Lower [6]

Cecal Wall

Weight
Lower Increased Increased [6]

Cecal Contents

Weight
Lower Increased Increased [6]

Lactobacilli (log

copies/g)
Lower More Numerous More Numerous [6]

Bifidobacteria

(log copies/g)
Lower More Numerous More Numerous [6]

Mechanism of Action: Modulation of Gut Microbiota
and Host Signaling Pathways
Epilactose exerts its primary effects through its fermentation by the gut microbiota, leading to

the production of SCFAs, particularly butyrate. Butyrate then acts as a signaling molecule,

influencing host cellular pathways.

Modulation of Gut Microbiota
Epilactose selectively stimulates the growth of beneficial bacteria. Studies have shown a

significant increase in the abundance of butyrate-producing bacteria following epilactose
fermentation.[2][4]

Butyrate-Mediated Signaling Pathways
Butyrate produced from epilactose fermentation influences host physiology primarily through

two mechanisms: as an energy source for colonocytes and by activating specific G-protein

coupled receptors (GPCRs), namely GPR43 and GPR109A.[9][10]

Experimental Workflow: In Vitro Fecal Fermentation
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Fecal Sample Collection
(Healthy Donors)

Homogenization
(e.g., 10% w/v in PBS) Fecal Inoculum

Anaerobic Fermentation
(e.g., 37°C, 48h)Basal Medium Preparation

Prebiotic Substrate
(Epilactose)

Sampling at Timepoints
(e.g., 0, 24, 48h)

SCFA Analysis
(HPLC/GC)

Microbiota Analysis
(16S rRNA Sequencing)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b123685?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/354519032_Epilactose_Biosynthesis_Using_Recombinant_Cellobiose_2-Epimerase_Produced_by_Saccharomyces_cerevisiae
https://www.mdpi.com/2075-1729/14/5/643
https://www.mdpi.com/2227-9717/13/9/2671
https://www.researchgate.net/publication/380742683_Epilactose_as_a_Promising_Butyrate-Promoter_Prebiotic_via_Microbiota_Modulation
https://pubmed.ncbi.nlm.nih.gov/38792663/
https://pubmed.ncbi.nlm.nih.gov/38792663/
https://pubmed.ncbi.nlm.nih.gov/19038926/
https://pubmed.ncbi.nlm.nih.gov/20699553/
https://pubmed.ncbi.nlm.nih.gov/20699553/
https://pubs.acs.org/doi/10.1021/acs.jafc.4c09753
https://en.wikipedia.org/wiki/Butyric_acid
https://www.researchgate.net/publication/236691122_Short-Chain_Fatty_Acids_Activate_GPR41_and_GPR43_on_Intestinal_Epithelial_Cells_to_Promote_Inflammatory_Responses_in_Mice
https://www.benchchem.com/product/b123685#epilactose-as-a-potential-functional-food-ingredient
https://www.benchchem.com/product/b123685#epilactose-as-a-potential-functional-food-ingredient
https://www.benchchem.com/product/b123685#epilactose-as-a-potential-functional-food-ingredient
https://www.benchchem.com/product/b123685#epilactose-as-a-potential-functional-food-ingredient
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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